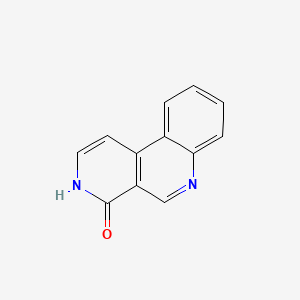
Perlolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perlolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH. It is a cyclic secondary amine and is classified as a saturated heterocycle. This compound is a colorless liquid that is miscible with water and most organic solvents. It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .
Aplicaciones Científicas De Investigación
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Perlolidine can be synthesized through various methods. One common laboratory method involves the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrially, this compound is prepared by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor, which is operated in the cycle gas method. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Análisis De Reacciones Químicas
Types of Reactions
Perlolidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . It can also participate in the formation of enamines, which are useful intermediates in organic synthesis .
Common Reagents and Conditions
Nucleophilic Substitution: this compound can react with alkyl halides under basic conditions to form N-alkylated derivatives.
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form pyrrolidone derivatives.
Major Products Formed
N-alkylated derivatives: Formed through nucleophilic substitution reactions.
Pyrrolidone derivatives: Formed through oxidation reactions.
Saturated amine derivatives: Formed through reduction reactions.
Mecanismo De Acción
The mechanism of action of perlolidine involves its ability to form enamines, which can activate ketones and aldehydes toward nucleophilic addition . This property makes it a valuable intermediate in organic synthesis. Additionally, this compound derivatives can interact with various molecular targets and pathways, contributing to their biological activities .
Comparación Con Compuestos Similares
Perlolidine is similar to other nitrogen-containing heterocycles such as pyrrole, pyrroline, and pyrrolizidine . it is unique due to its saturated nature and the presence of a secondary amine group. This gives it distinct chemical reactivity and biological activity compared to its unsaturated counterparts .
Similar Compounds
Pyrrole: An aromatic compound with two double bonds.
Pyrroline: A compound with one double bond.
Pyrrolizidine: A compound with two pentagonal rings.
This compound’s unique properties make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
7344-61-8 |
|---|---|
Fórmula molecular |
C12H8N2O |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
3H-benzo[f][2,7]naphthyridin-4-one |
InChI |
InChI=1S/C12H8N2O/c15-12-10-7-14-11-4-2-1-3-9(11)8(10)5-6-13-12/h1-7H,(H,13,15) |
Clave InChI |
ULIAUQBOGQCMQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)NC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)NC=C3 |
| 7344-61-8 | |
Sinónimos |
perlolidine samoquasine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





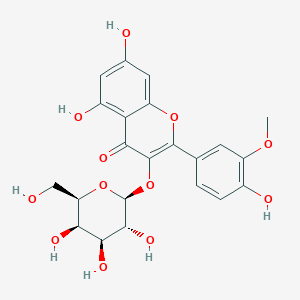


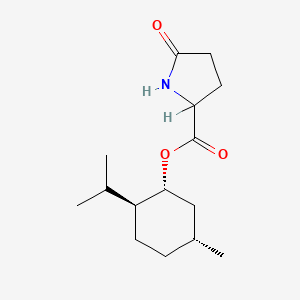

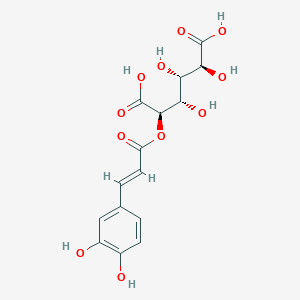
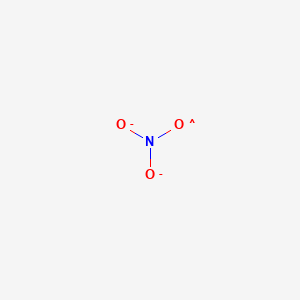
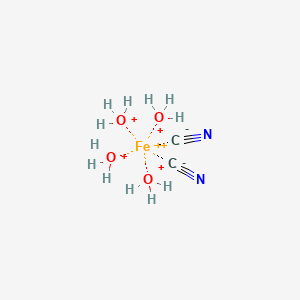
![(E)-3-(4-chlorophenyl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-4-hydroxypiperidin-3-yl]prop-2-en-1-one;hydrochloride](/img/structure/B1237713.png)

![9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B1237715.png)
